4-bromo-N'-hydroxybenzenecarboximidamide
Overview
Description
4-bromo-N'-hydroxybenzenecarboximidamide is a chemical compound that is related to various research areas, including the study of photoreduction reactions, the synthesis of probes for amyloid plaques in Alzheimer's disease, and the investigation of lipid peroxidation products in liver toxicity. While the specific compound is not directly mentioned in the provided papers, the related compounds and reactions give insight into the chemical behavior and potential applications of similar brominated aromatic compounds.
Synthesis Analysis
The synthesis of related compounds involves reactions under specific conditions, such as the presence of strong bases or catalytic systems. For instance, the synthesis of 1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene (BSB) involves the formation of different isomers and requires careful control of reaction conditions to obtain the desired products . Similarly, the synthesis of transition-metal complexes of N,N'-di(4-bromophenyl)-4-hydroxycoumarin-3-carboximidamide (L1) involves reactions with metal salts in the presence of ammonia as a basic medium . These examples suggest that the synthesis of 4-bromo-N'-hydroxybenzenecarboximidamide would also require careful consideration of reaction conditions and reagents.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can significantly influence their reactivity and interactions with other molecules. For example, the presence of double bonds in BSB allows for the formation of different isomers, which can have varying biological activities . The coordination of ligands to metal centers, as seen in the transition-metal complexes of L1, is influenced by the ligand's functional groups, such as -OH and -NH groups . These insights into molecular structure can be applied to understand the potential reactivity and binding properties of 4-bromo-N'-hydroxybenzenecarboximidamide.
Chemical Reactions Analysis
The chemical reactions involving brominated aromatic compounds can be complex and are influenced by various factors. The HCl-catalyzed photoreduction of 4-bromonitrobenzene, for example, involves radical intermediates and is second order in chloride ion concentration . The isomerization of BSB in strong base highlights the importance of geometric stability in the reactivity of such compounds . These studies demonstrate that the chemical reactions of 4-bromo-N'-hydroxybenzenecarboximidamide would likely be sensitive to reaction conditions and the presence of catalysts or other reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are key to their function and application. The antimicrobial and antioxidant activities of the transition-metal complexes of L1 indicate that such compounds can have significant biological relevance . The study of lipid peroxidation products, such as 4-hydroxynonenal, in the context of bromobenzene intoxication, shows the potential for brominated aromatic compounds to be involved in or affected by oxidative stress processes . These findings suggest that 4-bromo-N'-hydroxybenzenecarboximidamide could also exhibit unique physical and chemical properties that may be relevant in biological systems or materials science.
Scientific Research Applications
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Chemistry and Material Science
- 4-bromo-N’-hydroxybenzenecarboximidamide is a chemical compound with the empirical formula C7H7BrN2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
- The compound is used in the synthesis of other complex molecules. For example, it was used in the regioselective synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide . This synthesis involved three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile . This is a four-step protocol starting from thiophene with an overall yield of 47% .
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Coordination Chemistry
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
4-bromo-N'-hydroxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHIZOZPSSURRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N'-hydroxybenzenecarboximidamide | |
CAS RN |
19227-14-6, 69113-23-1 | |
Record name | 4-bromo-N'-hydroxybenzene-1-carboximidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 69113-23-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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